molecular formula C4H9N3O2S B8769628 NSC 60540 CAS No. 6628-16-6

NSC 60540

Cat. No.: B8769628
CAS No.: 6628-16-6
M. Wt: 163.20 g/mol
InChI Key: BRZPYIOLBLFJIY-UHFFFAOYSA-N
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Description

NSC 60540 is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a carbamothioyl group attached to a hydrazine carboxylate moiety. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-carbamothioylhydrazine-1-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of ethyl 2-carbamothioylhydrazine-1-carboxylate may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography. The use of automated systems and advanced analytical methods ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: NSC 60540 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, with the reaction carried out in an organic solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

NSC 60540 has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties and ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, where its reactivity and functional groups are advantageous.

Mechanism of Action

The mechanism of action of ethyl 2-carbamothioylhydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the hydrazine moiety can participate in redox reactions, affecting cellular processes and signaling pathways. These interactions contribute to the compound’s biological effects and therapeutic potential.

Comparison with Similar Compounds

NSC 60540 can be compared with other similar compounds, such as:

    Ethyl hydrazinecarboxylate: Lacks the carbamothioyl group, resulting in different reactivity and applications.

    Thiourea derivatives: Share the carbamothioyl group but differ in the attached functional groups, leading to variations in chemical behavior and biological activity.

    Hydrazine derivatives: Include a wide range of compounds with diverse structures and properties, highlighting the unique combination of functional groups in ethyl 2-carbamothioylhydrazine-1-carboxylate.

Properties

CAS No.

6628-16-6

Molecular Formula

C4H9N3O2S

Molecular Weight

163.20 g/mol

IUPAC Name

ethyl N-(carbamothioylamino)carbamate

InChI

InChI=1S/C4H9N3O2S/c1-2-9-4(8)7-6-3(5)10/h2H2,1H3,(H,7,8)(H3,5,6,10)

InChI Key

BRZPYIOLBLFJIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

For the synthesis of compounds of formula (I) wherein E=--S--, Reaction Schemes 13 and 14 may be utilized. In Reaction Scheme 13, the isothiocyanate 22 is reacted with ethyl carbazate (8) to give the 1-(carbethoxy)thiosemicarbazide 48. By standard conditions, 48 is S-alkylated to yield 49, which can be cyclized to the triazolinone 50 by heating, optionally in the presence of base or acid [F. Kurzer and D. R. Hanks, Chem. Ind. (London), 1143 (1966)]. Finally, alkylation of the triazolinone as in Reaction Scheme 1 provides the fully substituted product 51. ##STR58##
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